molecular formula C11H13NO4 B11943232 methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate

methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate

Cat. No.: B11943232
M. Wt: 223.22 g/mol
InChI Key: RDEOTYYCRAELKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . It is a derivative of isoindoline and is characterized by the presence of a dioxo group and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar chemical properties.

    N-Substituted isoindoline derivatives: These compounds share the isoindoline core structure and exhibit similar reactivity.

Uniqueness

Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate is unique due to the presence of both dioxo and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)acetate

InChI

InChI=1S/C11H13NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-6H2,1H3

InChI Key

RDEOTYYCRAELKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C1=O)CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.